molecular formula C9H15N7O4 B13340850 Metformin orotate CAS No. 58840-24-7

Metformin orotate

Cat. No.: B13340850
CAS No.: 58840-24-7
M. Wt: 285.26 g/mol
InChI Key: KIAVTTZIWJZMIP-UHFFFAOYSA-N
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Description

Metformin orotate is a compound formed by the combination of metformin, a widely used antidiabetic drug, and orotic acid, a naturally occurring compound involved in the biosynthesis of pyrimidine nucleotides. Metformin is primarily used to manage type 2 diabetes mellitus by improving insulin sensitivity and reducing hepatic glucose production. The addition of orotic acid is believed to enhance the bioavailability and therapeutic effects of metformin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Metformin orotate can be synthesized through a straightforward reaction between metformin hydrochloride and orotic acid. The reaction typically involves dissolving metformin hydrochloride in water and adding orotic acid under controlled pH conditions. The mixture is then stirred and heated to facilitate the formation of this compound, which is subsequently isolated by filtration and drying.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. Advanced techniques like crystallization and recrystallization may be employed to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions: Metformin orotate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various reagents like alkyl halides and acyl chlorides can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized metformin derivatives, while substitution reactions can produce a variety of substituted this compound compounds.

Scientific Research Applications

Metformin orotate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular metabolism and gene expression.

    Medicine: Explored for its potential benefits in managing diabetes, cardiovascular diseases, and cancer.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Metformin orotate exerts its effects through several mechanisms:

    Activation of AMP-activated protein kinase (AMPK): This pathway enhances insulin sensitivity and reduces hepatic glucose production.

    Inhibition of mitochondrial respiratory chain complex I: This action decreases hepatic gluconeogenesis.

    Modulation of gut microbiota: this compound influences the composition of gut microbiota, contributing to its therapeutic effects.

Comparison with Similar Compounds

Metformin orotate can be compared with other similar compounds such as:

    Phenformin: Another biguanide with a higher risk of lactic acidosis.

    Buformin: Similar to metformin but less commonly used due to safety concerns.

    Metformin hydrochloride: The standard form of metformin used in clinical practice.

Uniqueness: this compound stands out due to its enhanced bioavailability and potential for improved therapeutic outcomes compared to metformin hydrochloride. The addition of orotic acid may also confer additional benefits related to nucleotide biosynthesis and cellular metabolism.

Properties

CAS No.

58840-24-7

Molecular Formula

C9H15N7O4

Molecular Weight

285.26 g/mol

IUPAC Name

3-(diaminomethylidene)-1,1-dimethylguanidine;2,4-dioxo-1H-pyrimidine-6-carboxylic acid

InChI

InChI=1S/C5H4N2O4.C4H11N5/c8-3-1-2(4(9)10)6-5(11)7-3;1-9(2)4(7)8-3(5)6/h1H,(H,9,10)(H2,6,7,8,11);1-2H3,(H5,5,6,7,8)

InChI Key

KIAVTTZIWJZMIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=N)N=C(N)N.C1=C(NC(=O)NC1=O)C(=O)O

Origin of Product

United States

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